Thiamine Benzoate-d5 Hydrochloride

説明

Thiamine hydrochloride, a synthetic water-soluble form of vitamin B₁, is widely used in pharmaceuticals and food fortification due to its role in energy metabolism and neurological function . It is chemically designated as 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium chloride hydrochloride. Its stability, bioavailability, and interactions with other compounds have been extensively studied, particularly in comparison to other thiamine derivatives such as thiamine pyrophosphate, thiamine mononitrate, and lipid-soluble analogs like benfotiamine .

特性

分子式 |

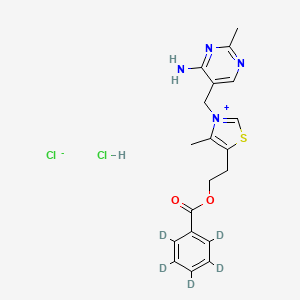

C19H22Cl2N4O2S |

|---|---|

分子量 |

446.4 g/mol |

IUPAC名 |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2,3,4,5,6-pentadeuteriobenzoate;chloride;hydrochloride |

InChI |

InChI=1S/C19H21N4O2S.2ClH/c1-13-17(8-9-25-19(24)15-6-4-3-5-7-15)26-12-23(13)11-16-10-21-14(2)22-18(16)20;;/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22);2*1H/q+1;;/p-1/i3D,4D,5D,6D,7D;; |

InChIキー |

VVIAAKNVDRRCLK-HNXNXGHXSA-M |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OCCC2=C([N+](=CS2)CC3=CN=C(N=C3N)C)C)[2H])[2H].Cl.[Cl-] |

正規SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C3=CC=CC=C3.Cl.[Cl-] |

製品の起源 |

United States |

準備方法

合成経路と反応条件

ベンゾエート-d5チアミン(塩酸塩)の合成には、通常、ベンゾエートチアミンの重水素化が含まれます。このプロセスは、重水素化試薬または溶媒の使用など、さまざまな方法によって達成できます。反応条件は、チアミン分子への重水素原子の組み込みを保証するために、多くの場合、制御された環境を必要とします。合成に使用される一般的な試薬には、重水素化安息香酸と重水素化塩酸が含まれます。

工業生産方法

ベンゾエート-d5チアミン(塩酸塩)の工業生産には、収量と純度を最大限に高めるために最適化された反応条件を用いた大規模合成が含まれます。このプロセスには、最終製品を精製し、その品質を保証するための高性能液体クロマトグラフィー(HPLC)の使用が含まれます。生産方法は、科学研究および医薬品用途の需要を満たすために、費用対効果が高く、スケーラブルになるように設計されています。

化学反応の分析

科学研究アプリケーション

ベンゾエート-d5チアミン(塩酸塩)は、科学研究で幅広い用途を持っています。

化学: チアミンの代謝と分解経路の研究におけるトレーサーとして使用されます。

生物学: 細胞プロセスにおけるチアミンの役割とその輸送メカニズムに関する研究で使用されます。

医学: 脚気やウェルニッケ・コルサコフ症候群などのチアミン欠乏症に関連する状態の治療における潜在的な治療効果について調査されています。

産業: 適切なチアミン摂取量を確保するために、強化食品や栄養補助食品の開発に使用されています。

科学的研究の応用

Thiamine benzoate-d5 (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies of thiamine metabolism and degradation pathways.

Biology: Employed in research on thiamine’s role in cellular processes and its transport mechanisms.

Medicine: Investigated for its potential therapeutic effects in treating thiamine deficiency-related conditions such as beriberi and Wernicke-Korsakoff syndrome.

Industry: Utilized in the development of fortified food products and dietary supplements to ensure adequate thiamine intake.

作用機序

ベンゾエート-d5チアミン(塩酸塩)は、活性補酵素形であるチアミン二リン酸(ThDP)への変換によってその効果を発揮します。ThDPは、ピルビン酸脱水素酵素とα-ケトグルタル酸脱水素酵素を含む、炭水化物代謝に関与するいくつかの酵素の触媒活性に不可欠です。これらの酵素は、細胞の主要なエネルギー通貨であるATPの生成を促進するクエン酸回路で重要な役割を果たします。さらに、チアミンは、神経伝達物質の放出の調節や酸化ストレスからの保護など、補酵素以外の役割を持っています。

類似化合物との比較

Stability in Different Environments

Thiamine hydrochloride exhibits variable stability depending on pH, temperature, and formulation matrices. Key comparisons include:

Absorption and Bioavailability

Absorption mechanisms and bioavailability differ significantly among thiamine derivatives:

- Thiamine Hydrochloride: Bioavailability: 3.7–5.3% via active transport, impaired in alcoholism or malnutrition . Oral supplementation (100 mg/day for 5 days) elevates plasma thiamine comparably to intravenous administration .

- Thiamine Propyl Disulfide (Lipid-Soluble): Absorbed via passive diffusion, bypassing impaired active transport mechanisms .

- Benfotiamine: 3.6-fold higher bioavailability than thiamine hydrochloride in single-dose studies . No significant long-term advantage in tissue uptake when compared to sustained oral thiamine hydrochloride .

Antioxidant and Chelating Activity

Thiamine derivatives exhibit distinct antioxidative properties:

生物活性

Thiamine Benzoate-d5 Hydrochloride is a derivative of thiamine (vitamin B1) that has garnered attention for its potential biological activities. This compound plays a critical role in various metabolic processes, particularly in carbohydrate metabolism and nerve function. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and implications for health.

Chemical Structure and Properties

This compound is a labeled form of thiamine, where the benzoate moiety enhances its solubility and stability. The addition of deuterium (d5) allows for tracing studies in metabolic pathways. The structure can be represented as follows:

1. Cofactor Role in Enzymatic Reactions

Thiamine and its derivatives, including Thiamine Benzoate-d5, serve as essential cofactors for various enzymes involved in metabolic pathways:

- Carbohydrate Metabolism : Thiamine diphosphate (the active form) is crucial for the functioning of enzymes such as pyruvate dehydrogenase and transketolase, which are involved in glycolysis and the pentose phosphate pathway, respectively .

- Amino Acid Metabolism : It participates in the decarboxylation of alpha-keto acids, facilitating amino acid synthesis and degradation .

2. Non-Coenzyme Functions

Beyond its role as a coenzyme, thiamine has non-coenzymatic functions that impact cellular processes:

- Signal Transduction : Thiamine triphosphate may act as a signaling molecule affecting nerve impulse transmission by modulating ion channels .

- Stress Response : Recent studies suggest that thiamine derivatives are involved in bacterial adaptation to stress conditions, indicating a broader role in cellular signaling .

Clinical Studies

Several studies have investigated the efficacy of thiamine derivatives in various clinical settings:

- A double-blind placebo-controlled trial demonstrated that thiamine hydrochloride significantly improved symptoms in patients with seasonal ataxia syndrome, underscoring the importance of thiamine in neurological health .

- Research indicates that thiamine supplementation can alleviate symptoms associated with deficiency-related disorders such as Wernicke-Korsakoff syndrome and diabetic neuropathy.

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。